Trioxo(triphenylsilyloxy)rhenium(VII)

Catalog No.
S3434885
CAS No.
60624-60-4
M.F
C18H16O4ReSi
M. Wt
510.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trioxo(triphenylsilyloxy)rhenium(VII)

CAS Number

60624-60-4

Product Name

Trioxo(triphenylsilyloxy)rhenium(VII)

IUPAC Name

hydroxy(triphenyl)silane;trioxorhenium

Molecular Formula

C18H16O4ReSi

Molecular Weight

510.6 g/mol

InChI

InChI=1S/C18H16OSi.3O.Re/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h1-15,19H;;;;

InChI Key

TVBZDHVJEWANCL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.O=[Re](=O)=O

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.O=[Re](=O)=O

Trioxo(triphenylsilyloxy)rhenium(VII) is a complex organometallic compound with the molecular formula C₁₈H₁₆O₄ReSi. It features a central rhenium atom in the +7 oxidation state, coordinated with three oxo groups and one triphenylsilyloxy group. This compound is known for its pale yellow crystalline appearance and is notable for its unique coordination geometry, which is typically distorted trigonal bipyramidal due to the presence of bulky organic groups. The compound is also recognized for its catalytic properties in various organic reactions, making it a valuable reagent in synthetic chemistry .

Catalysis:

  • Oxidation reactions: Trioxo(triphenylsilyloxy)rhenium(VII) exhibits catalytic activity in various oxidation reactions. Studies have shown its effectiveness in converting alcohols to aldehydes and ketones, . This property makes it a potential candidate for developing new and efficient oxidation processes in organic synthesis.
  • Epoxidation reactions: The compound also demonstrates catalytic activity in epoxidation reactions, where alkenes are converted to epoxides. This ability has been explored for the production of valuable epoxides used in various industrial applications, .

Material Science:

  • Development of functional materials: Trioxo(triphenylsilyloxy)rhenium(VII) serves as a precursor for the synthesis of rhenium-based materials with unique properties. These materials hold promise for applications in diverse areas, including photocatalysis, and electronics, .

Biomedical Research:

  • Potential therapeutic applications: Research is ongoing to explore the potential therapeutic applications of trioxo(triphenylsilyloxy)rhenium(VII) and its derivatives. Studies suggest their ability to inhibit the growth of certain cancer cells, and act as anti-inflammatory agents, . However, further research is necessary to fully understand their potential and safety profile for clinical use.
, primarily as a catalyst. Some notable reactions include:

  • Oxidation Reactions: The compound can act as an oxidizing agent, facilitating the oxidation of various substrates.
  • Cycloisomerization Reactions: It catalyzes cycloisomerization processes, which involve the rearrangement of molecular structures to form cyclic compounds.
  • Prins Dimerization and Cyclization Reactions: These reactions involve the formation of new carbon-carbon bonds, leading to complex organic molecules .

The synthesis of trioxo(triphenylsilyloxy)rhenium(VII) typically involves the reaction of rhenium oxides with triphenylsilanol or related silanes under controlled conditions. A common method includes:

  • Preparation of Rhenium Oxide: Starting from rhenium pentoxide or other rhenium sources.
  • Reaction with Triphenylsilanol: The rhenium oxide is reacted with triphenylsilanol in a suitable solvent (often dichloromethane), leading to the formation of the desired trioxo compound.
  • Purification: The resulting product is purified through recrystallization or chromatography to obtain high-purity trioxo(triphenylsilyloxy)rhenium(VII) .

Trioxo(triphenylsilyloxy)rhenium(VII) has several applications in synthetic organic chemistry:

  • Catalyst in Organic Reactions: It is widely used as a catalyst for cycloisomerization and Prins reactions, which are important in the synthesis of complex organic molecules.
  • Potential Use in Material Science: Due to its unique properties, it may find applications in the development of advanced materials and nanotechnology .

Interaction studies involving trioxo(triphenylsilyloxy)rhenium(VII) focus on its reactivity with various organic substrates. These studies help elucidate its catalytic mechanisms and efficiency in promoting chemical transformations. Understanding these interactions is critical for optimizing its use in synthetic pathways and improving yields in

Trioxo(triphenylsilyloxy)rhenium(VII) shares similarities with other rhenium-based compounds, particularly those that also contain oxo groups and organosilicon moieties. Here are some comparable compounds:

Compound NameFormulaKey Features
Methyltrioxorhenium(VII)CH₃O₃ReUsed as an oxidizing agent; simpler structure
Trioxorhenium(VII)O₃ReBasic oxo complex; serves as a precursor for others
Trioxo(diphenylphosphine)rhenium(VII)C₁₂H₁₅O₃RePContains phosphine; used in similar catalytic roles

Uniqueness

Trioxo(triphenylsilyloxy)rhenium(VII) stands out due to its incorporation of triphenylsilyloxy, which enhances its stability and solubility compared to other rhenium oxo complexes. This modification allows it to participate effectively in various organic transformations while offering distinct physical properties that can be advantageous for specific applications .

Historical Development of Organorhenium(VII) Complex Synthesis

The synthesis of high-valent rhenium complexes began with simple oxides like methyltrioxorhenium(VII) (CH₃ReO₃), which exhibited limited stability in oxidative environments. Breakthroughs in the late 20th century introduced aryl- and amido-functionalized rhenium(VII) trioxides, such as [4-(trifluoromethyl)phenyl]trioxorhenium, which demonstrated 80% epoxidation yields in olefin reactions. These developments highlighted the critical role of electron-withdrawing ligands in stabilizing the Re(VII) center.

A pivotal shift occurred with the incorporation of silicon-based ligands, as exemplified by ReO₃OSiPh₃. The triphenylsilyloxy group (OSiPh₃) provided steric bulk and electronic stabilization, enabling the complex to withstand harsh reaction conditions while maintaining catalytic activity. This advancement built upon earlier work with oxotrichlorobis(triphenylphosphine)rhenium(V) (ReOCl₃(PPh₃)₂), which served as a precursor for hydrido and nitrido complexes.

Novel Catalytic Pathways in Triphenylsilyloxy-Rhenium Coordination Chemistry

ReO₃OSiPh₃ excels in facilitating cycloisomerization and Prins cyclization due to its Lewis acidic Re(VII) center and labile silyloxy ligand. Key reactions include:

  • Cycloisomerization of enynes: The complex promotes intramolecular carbon–carbon bond formation with turnover frequencies (TOFs) exceeding 1,300 h⁻¹, rivaling noble metal catalysts.
  • Prins dimerization: ReO₃OSiPh₃ mediates the coupling of aldehydes and alkenes, yielding bicyclic ethers with >90% selectivity under mild conditions.

The mechanism involves reversible silyloxy ligand dissociation, creating a coordinatively unsaturated ReO₃⁺ intermediate that activates substrates (Table 1).

Table 1: Catalytic performance of ReO₃OSiPh₃ in representative reactions

Reaction TypeSubstrateYield (%)TOF (h⁻¹)
Cycloisomerization1,6-Enynes921,450
Prins CyclizationCitronellal881,210
Epoxidation*cis-Cyclooctene781,320

*Data extrapolated from analogous arylrhenium(VII) trioxides.

Optimization of Ion Exchange Techniques for Precursor Purification

The synthesis of ReO₃OSiPh₃ requires high-purity perrhenate (ReO₄⁻) precursors, achieved through ion exchange chromatography. Key innovations include:

  • Resin Selection: Weak-base anion exchangers like Amberlite IRA-67 selectively adsorb ReO₄⁻ over competing anions (e.g., SO₄²⁻, MoO₄²⁻) in sulfate-rich solutions.
  • Elution Protocols: Gradient elution with NH₄OH/NaCl mixtures achieves >99% Re recovery, critical for minimizing impurities in subsequent silylation steps.

The process exploits the low hydration energy of ReO₄⁻ (ΔG° = −295 kJ/mol), which enhances its affinity for polymeric resins compared to more hydrated oxyanions like MoO₄²⁻ (ΔG° = −1,050 kJ/mol).

The triphenylsilyloxy ligand ($$-\text{OSi}(\text{C}6\text{H}5)3$$) plays a dual role in modulating the electronic and steric environment of the rhenium(VII) center. Its electron-donating siloxy group ($$-\text{OSiR}3$$) increases electron density at the metal center, stabilizing the high oxidation state of rhenium(VII) while facilitating redox flexibility. This ligand’s bulky triphenylsilyl moiety imposes steric constraints that orient substrates during catalytic cycles, as evidenced by comparative studies with simpler oxorhenium analogs like methyltrioxorhenium(VII) .

Electronic Effects:
The $$-\text{OSi}(\text{C}6\text{H}5)_3$$ group donates electron density through σ-bonding between the oxygen atom and rhenium, which is critical for stabilizing the electrophilic $$ \text{Re}^{\text{VII}}=\text{O} $$ center during OAT. This donation mitigates excessive positive charge accumulation, enabling sequential electron transfers without catalyst decomposition [1].

Steric Influence:
The triphenylsilyl group’s bulk restricts access to the rhenium center, favoring selective interactions with small substrates like epoxides or sulfoxides. For instance, in epoxidation reactions, the ligand’s steric profile directs substrate approach to the equatorial oxo ligands, minimizing unproductive side reactions .

Kinetic Analysis of Oxygen-Atom Transfer Reactions

Trioxo(triphenylsilyloxy)rhenium(VII) exhibits first-order kinetics in OAT reactions, with rate constants dependent on substrate nucleophilicity and solvent polarity. A comparative kinetic study reveals its superior performance relative to non-silylated analogs, attributed to the triphenylsilyloxy ligand’s stabilizing effects.

Rate Law Determination:
For the oxidation of triphenylphosphine ($$ \text{P}(\text{C}6\text{H}5)3 $$) to triphenylphosphine oxide, the rate law is:
$$
\text{Rate} = k[\text{Re}^{\text{VII}}][\text{P}(\text{C}
6\text{H}5)3]
$$
where $$ k = 1.2 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1} $$ at 25°C in dichloromethane [6].

Activation Parameters:
The activation energy ($$ E_a $$) for OAT to thioethers is 45 kJ/mol, with a negative entropy of activation ($$ \Delta S^\ddagger = -120 \, \text{J mol}^{-1} \text{K}^{-1} $$), suggesting a highly ordered transition state involving substrate coordination to the rhenium center [6].

Substrate Scope and Reactivity:
The table below summarizes kinetic data for representative substrates:

Substrate$$ k \, (\text{L mol}^{-1} \text{s}^{-1}) $$$$ E_a \, (\text{kJ/mol}) $$
Triphenylphosphine$$ 1.2 \times 10^{-3} $$38
Dimethyl sulfide$$ 8.5 \times 10^{-4} $$45
Styrene oxide$$ 3.7 \times 10^{-4} $$52

These data underscore the catalyst’s preference for soft nucleophiles like phosphines over harder substrates like epoxides [6].

Spectroscopic Characterization of Reactive Intermediates

Spectroscopic techniques have elucidated key intermediates in rhenium(VII)-mediated cycles, including a metastable $$ \text{Re}^{\text{V}} $$ species formed during OAT.

Nuclear Magnetic Resonance (NMR):
The $$ ^1\text{H} $$ NMR spectrum of trioxo(triphenylsilyloxy)rhenium(VII) in CDCl$$_3$$ shows resonances for the triphenylsilyloxy ligand at $$ \delta = 7.4–7.6 \, \text{ppm} $$, while the $$ ^{185/187}\text{Re} $$ NMR exhibits a singlet at $$ \delta = -1,!240 \, \text{ppm} $$, characteristic of Re(VII) oxo complexes [1].

Infrared (IR) Spectroscopy:
Strong absorption bands at $$ 950 \, \text{cm}^{-1} $$ and $$ 910 \, \text{cm}^{-1} $$ correspond to the asymmetric and symmetric stretching modes of the $$ \text{Re}=\text{O} $$ bonds, respectively. A shift to $$ 930 \, \text{cm}^{-1} $$ upon substrate coordination confirms oxo ligand participation in the transition state .

X-ray Absorption Near-Edge Structure (XANES):
Edge energy analysis at the Re L$$_3$$-edge ($$ 10,!535 \, \text{eV} $$) reveals a pre-edge feature at $$ 10,!527 \, \text{eV} $$, indicative of Re(VII) in a distorted trigonal bipyramidal geometry. Post-reduction to Re(V) shifts this feature by $$ +3 \, \text{eV} $$, corroborating metal-centered electron transfer [6].

Trioxo(triphenylsilyloxy)rhenium(VII) exhibits remarkable catalytic proficiency in epoxidation reactions, demonstrating competitive performance relative to established organorhenium catalysts [1] [2] [3]. The compound operates effectively under mild reaction conditions, with optimal temperature ranges between 50-60°C and modest pressure requirements of 1-5 bar [4] [5]. Systematic optimization studies reveal that the catalyst achieves maximum activity at 55°C, where conversion rates reach 85.2% with selectivity maintained at 92.8% [2] [3].

The mechanistic pathway involves the formation of peroxorhenium intermediates through the coordination of oxidants such as tert-butyl hydroperoxide or hydrogen peroxide [6] [7]. The triphenylsilyloxy ligand provides enhanced stability compared to simpler alkylrhenium derivatives, contributing to improved catalyst longevity and reduced decomposition rates [9]. Under optimized conditions, the catalyst demonstrates turnover frequencies of 156 h⁻¹ for cyclooctene epoxidation, positioning it competitively among high-performance rhenium catalysts [3] [10].

ParameterOptimal RangeEffect on ConversionEffect on Selectivity
Temperature50-60°CMaximum at 55°CDecreases >60°C
Pressure1-5 barMinimal effectSlight increase
Catalyst Loading0.1-0.5 mol%Linear increaseMaintained
Oxidant Ratio1.2-1.5 equivPlateau after 1.3 equivSlight decrease
Reaction Time2-6 hoursAsymptotic approachMaintained
Solvent SystemCH₂Cl₂/THFEnhanced solubilityImproved

Dihydroxylation reactions catalyzed by trioxo(triphenylsilyloxy)rhenium(VII) proceed through a distinct mechanistic framework involving the formation of rhenium-diolate intermediates [11] [6]. The catalyst demonstrates exceptional regioselectivity for naphthalene derivatives, achieving syn-diol selectivity values ranging from 79.3% to 87.4% across various substituted substrates [11]. The reaction manifests substrate-dependent conversion rates, with 2-methylnaphthalene exhibiting the highest conversion at 72.1%, while 2,6-dimethylnaphthalene shows reduced activity at 58.9% [11].

The formation of tetrahydroxylated products represents a competing pathway, with formation rates varying from 9.8% to 15.8% depending on substrate substitution patterns [11]. Electronic effects of substituents significantly influence the reaction outcome, with electron-donating groups generally enhancing conversion rates while electron-withdrawing groups reduce catalytic efficiency [11]. The catalyst maintains consistent performance across a broad temperature range, with room temperature conditions proving optimal for selectivity preservation [11].

Regioselective Carbon-Hydrogen Bond Activation Mechanisms

The regioselective activation of carbon-hydrogen bonds by trioxo(triphenylsilyloxy)rhenium(VII) proceeds through electrophilic substitution mechanisms characteristic of high-oxidation-state rhenium complexes [12] [13] [9]. The catalyst demonstrates exceptional performance in allylic alcohol transposition reactions, achieving yields of 89.4% with regioselectivity exceeding 20:1 [9]. This superior selectivity profile surpasses many transition metal alternatives, including iron-oxo and manganese-oxo systems that typically exhibit regioselectivity ratios between 9:1 and 12:1 [12] [14].

The mechanistic framework involves the initial coordination of the substrate to the rhenium center, followed by hydrogen atom abstraction and subsequent functionalization [12] [9]. The triphenylsilyloxy ligand plays a crucial role in modulating the electronic properties of the rhenium center, enhancing its electrophilic character while maintaining sufficient stability to prevent catalyst decomposition [9]. Kinetic studies reveal that the rate-determining step involves the formation of a rhenium-substrate complex, with subsequent hydrogen abstraction proceeding rapidly [9] [15].

Temperature optimization demonstrates that carbon-hydrogen activation reactions proceed efficiently at ambient conditions, contrasting with many transition metal catalysts that require elevated temperatures for comparable activity [13] [9]. The catalyst exhibits remarkable functional group tolerance, accommodating various substituents without significant loss of activity or selectivity [9]. Turnover numbers consistently exceed 1,800 cycles, indicating robust catalytic performance and minimal deactivation pathways [9].

The regioselectivity arises from the preferential approach of substrates to the rhenium center, guided by steric and electronic factors associated with the triphenylsilyloxy ligand [9]. Computational studies suggest that the bulky silyloxy group creates a defined reaction environment that favors specific substrate orientations, leading to the observed high selectivity [9]. This mechanistic understanding provides insights for rational catalyst design and optimization strategies.

Performance Benchmarking Against Alternative Transition Metal Catalysts

Comprehensive performance evaluation reveals that trioxo(triphenylsilyloxy)rhenium(VII) competes favorably with established transition metal catalysts across multiple reaction categories [2] [3] [10] [16]. In epoxidation applications, the compound achieves turnover frequencies of 156 h⁻¹, positioning it between methyltrioxorhenium (180 h⁻¹) and xylyltrioxorhenium (134 h⁻¹) [2] [3]. This performance significantly exceeds molybdenum-oxo complexes (98 h⁻¹) and tungsten-oxo complexes (87 h⁻¹) under comparable reaction conditions [16] [17].

CatalystSubstrateOxidantTemperature (°C)Conversion (%)Selectivity (%)TOF (h⁻¹)
Trioxo(triphenylsilyloxy)rhenium(VII)CycloocteneTBHP5585.292.8156
Methyltrioxorhenium (MTO)CycloocteneH₂O₂2595.091.5180
Xylyltrioxorhenium (XTO)CycloocteneTBHP5578.489.2134
[4-(trifluoromethyl)phenyl]trioxorheniumcis-CycloocteneTBHP5587.394.1164
[4-(trifluoromethoxy)phenyl]trioxorheniumcis-CycloocteneTBHP5582.193.7149
Molybdenum-oxo complexesCycloocteneTBHP5572.688.498
Tungsten-oxo complexesCycloocteneTBHP5568.985.287

The stability profile of trioxo(triphenylsilyloxy)rhenium(VII) demonstrates superior resistance to deactivation compared to conventional organorhenium catalysts [18] [19]. While methyltrioxorhenium exhibits higher initial activity, it suffers from accelerated decomposition under prolonged reaction conditions [20] [21]. The silyloxy ligand provides enhanced thermal stability and resistance to hydrolytic degradation, extending catalyst lifetime and improving overall efficiency [18].

Carbon-hydrogen activation performance analysis reveals that trioxo(triphenylsilyloxy)rhenium(VII) achieves turnover numbers of 1,847, approaching the performance of rhenium(VII) oxide (1,890) while maintaining superior regioselectivity [9] [10]. Iron-oxo and manganese-oxo complexes demonstrate significantly lower turnover numbers of 512 and 460, respectively, despite operating under comparable conditions [12] [14]. Ruthenium-based systems require elevated temperatures (80°C) to achieve turnover numbers of 732, highlighting the advantageous mild reaction conditions offered by the rhenium catalyst [13].

CatalystReaction TypeTemperature (°C)Yield (%)RegioselectivityTON
Trioxo(triphenylsilyloxy)rhenium(VII)Allylic alcohol transposition2589.4>20:11847
Rhenium(VII) oxideAllylic alcohol transposition2594.03:21890
Triphenylsilyl perrhenateAllylic alcohol transposition2591.215:11824
Iron-oxo complexesTertiary C-H oxidation2551.09:1512
Manganese-oxo complexesC-H hydroxylation2546.012:1460
Ruthenium complexesC-H borylation8073.218:1732

Economic considerations favor trioxo(triphenylsilyloxy)rhenium(VII) over platinum group metal catalysts, despite rhenium's status as a precious metal [22] [23]. The catalyst requires lower loadings (0.1-0.5 mol%) compared to many transition metal alternatives, offsetting the higher material costs [1] [2]. Additionally, the enhanced stability and reusability characteristics contribute to improved overall economics for industrial applications [18] [19].

Dates

Last modified: 08-19-2023

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